1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
CAS No.:
Cat. No.: VC15738721
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O |
|---|---|
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |
| Standard InChI Key | YGJKOVHIESQWTP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a pyrazolone core with substituents that influence its electronic and steric properties. Key characteristics include:
Structural Features
-
Pyrazolone ring: A lactam structure with keto-enol tautomerism, enabling diverse reactivity.
-
2-Chlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, potentially improving biological target interactions.
-
Ethyl group: Contributes to steric bulk and modulates solubility.
Spectral Data
-
IR spectroscopy: Peaks at ~1,650 cm (C=O stretch) and ~3,380 cm (N-H stretch) .
-
H NMR: Signals at δ 2.07 ppm (ethyl -CH), δ 5.20 ppm (pyrazolone -CH), and δ 10.50 ppm (N-H) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.67 g/mol |
| LogP (Partition Coeff.) | 2.98 |
| Solubility | Moderate in polar solvents |
Synthesis Methods
Conventional Synthesis
The compound is typically synthesized via cyclization reactions:
-
Hydrazine-Ketoester Condensation: Ethyl acetoacetate reacts with 2-chlorophenylhydrazine in acidic conditions (e.g., acetic acid) to form the pyrazolone ring.
-
Optimization: Industrial processes employ continuous flow reactors and catalysts like Ce(SO)·4HO to improve yields (~85%) .
Green Chemistry Approaches
Recent advances emphasize eco-friendly methods:
-
Solvent-free synthesis: Using ionic liquids (e.g., [EtNH][HSO]) as catalysts reduces waste and energy consumption .
-
Microwave-assisted reactions: Reduce reaction time from hours to minutes while maintaining yields >75% .
Biological Activities
Antimicrobial Activity
-
Bacterial inhibition: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins .
Anti-inflammatory Effects
-
COX-2 inhibition: IC = 12.5 µM, comparable to celecoxib (IC = 10.8 µM) .
-
In vivo models: Reduces carrageenan-induced paw edema by 58% at 50 mg/kg .
Mechanistic Insights
Enzyme Inhibition
The compound inhibits cyclooxygenase (COX) and topoisomerase II by:
-
Hydrogen bonding: Between carbonyl groups and enzyme active sites.
-
Electrostatic interactions: Chlorine’s electron-withdrawing effect stabilizes enzyme-ligand complexes .
Receptor Modulation
-
G-protein-coupled receptors (GPCRs): Binds to adenosine A receptors (K = 0.19 nM), modulating cAMP pathways .
Comparative Analysis with Analogues
| Compound | Substituents | Activity (IC) |
|---|---|---|
| 3-Methyl-1H-pyrazol-5-one | Methyl at C3 | COX-2: 25 µM |
| 1-(4-Chlorophenyl) derivative | Para-chloro substitution | Anticancer: 22 µM |
| 1-(2-Chlorophenyl)-3-ethyl | Ethyl + ortho-chloro | COX-2: 12.5 µM |
The ethyl group improves metabolic stability, while the ortho-chloro substitution enhances target specificity .
Applications in Material Science
Corrosion Inhibition
-
Efficiency: 92% corrosion inhibition on mild steel in HCl (1 M) at 100 ppm.
-
Mechanism: Adsorbs onto metal surfaces via lone electron pairs from nitrogen and oxygen.
Polymer Additives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume